1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
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Overview
Description
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the p-tolyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Urea formation: The final step involves the reaction of an amine with an isocyanate or carbamate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
- 1-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
Uniqueness
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14-5-7-16(8-6-14)23-13-15(12-18(23)25)21-19(26)20-9-3-11-22-10-2-4-17(22)24/h5-8,15H,2-4,9-13H2,1H3,(H2,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHDQWRUSOLED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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